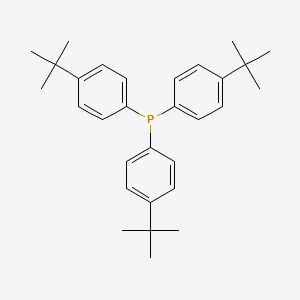
tris(4-tert-butylphenyl)phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tris(4-tert-butylphenyl)phosphane, also known as tris(4-tert-butylphenyl)phosphine, is an organophosphorus compound with the molecular formula C30H39P. It is a phosphine ligand commonly used in coordination chemistry and catalysis due to its bulky tert-butyl groups, which provide steric protection to the phosphorus atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
tris(4-tert-butylphenyl)phosphane can be synthesized through the reaction of phosphorus trichloride (PCl3) with 4-tert-butylphenylmagnesium bromide (Grignard reagent). The reaction typically occurs in an anhydrous ether solvent under an inert atmosphere to prevent oxidation. The general reaction is as follows:
PCl3+3C6H4(C(CH3)3)MgBr→P(C6H4(C(CH3)3))3+3MgBrCl
Industrial Production Methods
Industrial production of phosphine, tris(4-(1,1-dimethylethyl)phenyl)- involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
tris(4-tert-butylphenyl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in ligand exchange reactions with metal complexes.
Coordination: It acts as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Substitution: Ligand exchange reactions often use metal halides or other metal complexes.
Coordination: Typical conditions involve the use of inert atmospheres and solvents like toluene or dichloromethane.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: New metal-ligand complexes.
Coordination: Metal-phosphine complexes.
Wissenschaftliche Forschungsanwendungen
tris(4-tert-butylphenyl)phosphane is widely used in scientific research due to its unique properties:
Chemistry: It serves as a ligand in homogeneous catalysis, particularly in cross-coupling reactions like Suzuki-Miyaura and Heck reactions.
Biology: It is used in the synthesis of biologically active compounds and as a probe in biochemical studies.
Medicine: The compound is involved in the development of pharmaceuticals, especially in drug design and delivery systems.
Industry: It is used in the production of polymers, coatings, and other advanced materials due to its stabilizing properties.
Wirkmechanismus
The mechanism of action of phosphine, tris(4-(1,1-dimethylethyl)phenyl)- involves its role as a ligand. It coordinates with metal centers, stabilizing them and facilitating various catalytic processes. The bulky tert-butyl groups provide steric hindrance, preventing unwanted side reactions and enhancing the selectivity of the catalytic process.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tris(2,4-di-tert-butylphenyl)phosphite
- Tris(1,1-dimethylethyl)phosphine
- tBuXPhos Pd(allyl)Otf
Uniqueness
tris(4-tert-butylphenyl)phosphane is unique due to its specific steric and electronic properties. The tert-butyl groups provide significant steric bulk, making it an excellent ligand for stabilizing reactive metal centers. This property distinguishes it from other phosphine ligands, which may not offer the same level of steric protection.
Eigenschaften
CAS-Nummer |
54409-77-7 |
|---|---|
Molekularformel |
C30H39P |
Molekulargewicht |
430.6 g/mol |
IUPAC-Name |
tris(4-tert-butylphenyl)phosphane |
InChI |
InChI=1S/C30H39P/c1-28(2,3)22-10-16-25(17-11-22)31(26-18-12-23(13-19-26)29(4,5)6)27-20-14-24(15-21-27)30(7,8)9/h10-21H,1-9H3 |
InChI-Schlüssel |
UQHFPPSBVOIUFM-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)P(C2=CC=C(C=C2)C(C)(C)C)C3=CC=C(C=C3)C(C)(C)C |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)P(C2=CC=C(C=C2)C(C)(C)C)C3=CC=C(C=C3)C(C)(C)C |
Key on ui other cas no. |
54409-77-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















